molecular formula C9H16O3 B1403286 Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1268842-81-4

Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B1403286
CAS No.: 1268842-81-4
M. Wt: 172.22 g/mol
InChI Key: NWNFJDMTURMKCB-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the formula C9H16O3 . It has a molecular weight of 172.22 .


Synthesis Analysis

The synthesis of this compound can be achieved in three steps from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H17NO3 . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

This compound could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It has a predicted boiling point of 294.5±9.0 °C and a predicted density of 1.11±0.1 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Generation and Reactions of Lithiated Compounds

Tert-butyl and BHT cyclopropanecarboxylates are lithiated and reacted with various electrophiles to yield α-substituted BHT esters. These esters can then be converted into corresponding carboxylic acids or reduced to cyclopropanemethanols, showcasing the compound's utility in synthetic organic chemistry (Häner, Maetzke, & Seebach, 1986).

Synthesis of Trifluoromethyl-Cyclopropanes

The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs) from tert-butyl bioisosteres through reactions between trifluoromethylalkenes and unstabilized sulfonium ylides highlights the compound's role in developing pharmacologically interesting moieties (Cyr et al., 2019).

Crystal and Molecular Structure Analysis

The study of the crystal structure of tert-butoxycarbonyl amino-hydroxymethylcyclopropane carboxylic acid derivatives provides insights into the molecule's conformation and the effect of intermolecular hydrogen bonds on its structure, which is crucial for designing compounds with desired physical and chemical properties (Cetina et al., 2003).

Enantioselective Synthesis

Research demonstrates the compound's utility in the enantioselective synthesis of intermediates for potent CCR2 antagonists, emphasizing its significance in the development of therapeutic agents (Campbell et al., 2009).

Spirocyclopropanated Analogues Synthesis

The transformation of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of Iprodione, illustrating its role in creating novel compounds with potential agricultural applications (Brackmann, Es-Sayed, & Meijere, 2005).

Cyclopropanation and Aminocyclopropane Synthesis

The compound's derivatives are used in cyclopropanation reactions and the synthesis of protected aminocyclopropane carboxylic acids, showcasing its utility in creating structurally complex and biologically relevant molecules (Koskinen & Muñoz, 1993).

Properties

IUPAC Name

tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2,3)12-7(11)9(6-10)4-5-9/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNFJDMTURMKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under ice cooling, to a tetrahydrofuran solution (20 ml) of 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid (1.79 g) and triethylamine (1.48 ml) was added dropwise isobutyl chlorocarbonate (1.37 ml), followed by stirring for 1 hour. Under ice cooling, the supernatant was added dropwise to a mixed solvent solution of sodium borohydride (1.09 g) in tetrahydrofuran (20 ml) and water (5 ml), and stirred for 30 minutes. A 10% aqueous citric acid solution was added, and extracted with ethyl acetate. The organic layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 1-(hydroxymethyl)cyclopropanecarboxylate (1.28 g).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
1.37 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.48 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Step 2 To a stirred solution of 1-tert-butyl 1-ethyl cyclopropane-1,1-dicarboxylate (0.5 g, 2.33 mmol) in THF (11.7 mL) at −78° C. was added lithium tri-tert-butoxyaluminum hydride solution (11.7 mL, 11.7 mmol) dropwise. The mixture was warmed to room temperature and stirred overnight before it was quenched at 0° C. by the addition of a saturated solution of potassium sodium tartrate. EtOAc was added the phases were separated and the aqueous phase was extracted into EtOAc (×2). Combined organic extracts were dried (Na2SO4), filtered and concentrated providing tert-butyl 1-(hydroxymethyl)-cyclopropane-1-carboxylate which was used without further purification, 0.438 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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